molecular formula C20H36ClN B3056621 Pyridinium, 1-pentadecyl-, chloride CAS No. 72931-53-4

Pyridinium, 1-pentadecyl-, chloride

Cat. No.: B3056621
CAS No.: 72931-53-4
M. Wt: 326 g/mol
InChI Key: ADHVJJCUOMLUBX-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Pyridinium (B92312) Salt Chemistry

Pyridinium, 1-pentadecyl-, chloride is classified as a quaternary ammonium compound (QAC) and, more specifically, a heterocyclic pyridinium salt. researchgate.netsrce.hr QACs are a broad class of organic salts characterized by a central, positively charged nitrogen atom bonded to four organic groups. acs.org These molecules are often amphiphilic, consisting of a charged, hydrophilic "head" and a non-polar, hydrophobic "tail". srce.hr

The general synthesis of such pyridinium salts involves the quaternization of pyridine (B92270) with an appropriate alkyl halide, a type of SN2 reaction first pioneered by Menshutkin. mdpi.comnih.gov For 1-pentadecylpyridinium chloride, this would involve reacting pyridine with a 1-halopentadecane (e.g., 1-chloropentadecane or 1-bromopentadecane). nih.gov

PropertyValueReference
IUPAC Name 1-pentadecylpyridin-1-ium chloride chiralen.com
Synonym 1-pentadecylpyridinium chloride chiralen.com
Chemical Formula C₂₀H₃₆ClNInferred from structure
Molecular Weight 325.96 g/mol Inferred from formula
Parent Compound Class Quaternary Ammonium Compound, Pyridinium Salt researchgate.netacs.org
Structure A pyridine ring where the nitrogen atom is bonded to a 15-carbon alkyl chain, with a chloride counter-ion. srce.hrnih.gov

Historical Trajectories and Modern Relevance of Long-Chain Alkyl Pyridinium Salts

The study of quaternary ammonium compounds has its roots in the early 20th century, with their applications as surfactants and disinfectants being recognized around the 1930s. nih.gov Pyridinium salts, as a subset of QACs, were identified early on for these properties. jst.go.jp Structurally diverse pyridinium scaffolds are found in many natural products and bioactive pharmaceuticals, and their chemistry has been a subject of interest for over a century. rsc.orgnih.gov

Historically, long-chain alkyl pyridinium salts like cetylpyridinium (B1207926) chloride (which has a C16 alkyl chain) became commercially significant as antimicrobial agents in products like dental formulations and as surfactants. nih.govnih.gov Their ability to act as cationic surfactants was utilized in analytical chemistry as solubilizing agents and in industrial applications as corrosion inhibitors. nih.govlew.ro

The modern relevance of these compounds has expanded significantly beyond their classical uses. Current research explores their application in more advanced and specific contexts:

Micellar Catalysis: The surfactant nature of long-chain pyridinium salts allows them to form micelles in solution. These micellar aggregates can create unique microenvironments that enhance reaction rates or alter selectivity, a field known as micellar catalysis. nih.gov

Materials Science: Pyridinium salts are investigated for their role in creating functional materials. Their properties have been harnessed to develop polymers with pyridinium salts in their backbones, which can exhibit interesting electrochromic or photochromic behaviors. nih.gov They have also been studied as potential vectors for gene delivery. rsc.orglew.ro

Advanced Organic Synthesis: A significant modern development is the use of N-alkylpyridinium salts as versatile electrophiles and radical precursors in organic synthesis. wikipedia.org Specifically, Katritzky pyridinium salts (2,4,6-triphenylpyridinium salts) can be derived from primary amines and subsequently used in deaminative cross-coupling reactions, allowing for the conversion of an amine's C-N bond into a C-C bond. nih.govacs.org This has opened new pathways for the functionalization of complex molecules. nih.govresearchgate.net

Structural Significance of the Pentadecyl Moiety in Pyridinium Derivatives

The pentadecyl group (C₁₅H₃₁) is a long, unbranched alkyl chain that constitutes the hydrophobic "tail" of the 1-pentadecylpyridinium cation. ebi.ac.uk The length and nature of this alkyl substituent are not arbitrary; they are critical in defining the compound's physicochemical properties and its function in various applications.

The primary role of the pentadecyl moiety is to impart hydrophobicity. This long hydrocarbon chain is responsible for the molecule's surface-active properties. In aqueous solutions, these molecules orient themselves at interfaces or, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles to minimize the unfavorable interaction between the hydrophobic tails and water. nih.govlew.ro

Research on homologous series of N-alkylpyridinium salts, with alkyl chains of varying lengths (e.g., C8 to C20), has demonstrated that chain length is a crucial parameter influencing their function. nih.govnih.gov

Surfactant Properties: The length of the alkyl chain directly affects the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic tail increases, as the greater hydrophobicity provides a stronger driving force for micelle formation. lew.ro

Biological Activity: In the context of antimicrobial research, the alkyl chain length is a key determinant of efficacy. Studies on similar pyridinium-based QACs have shown that activity against various microorganisms is often optimal for specific chain lengths. For example, in one study on pyridine-4-aldoxime (B7857832) salts, analogues with C14 and C16 chains showed the most potent activity against certain fungi and bacteria. nih.gov The C15 chain of 1-pentadecylpyridinium chloride places it directly within this optimal range, suggesting its structure is well-suited for interactions with microbial cell membranes. The hydrophobic tail is thought to penetrate the lipid bilayer of the cell membrane, leading to disruption and cell lysis. srce.hr

The table below, based on findings for related long-chain pyridinium salts, illustrates the influence of the alkyl chain on biological activity, contextualizing the significance of the C15 length.

Alkyl Chain LengthObserved Antimicrobial Efficacy (Example on Pyridine-4-aldoxime salts)Reference
C12 (Dodecyl) Effective, but surpassed in some cases by longer chains. Often used as a benchmark. nih.gov
C14 (Tetradecyl) High efficacy against Gram-negative (G−) bacterial strains and yeast-type fungi. nih.gov
C15 (Pentadecyl) Positioned between C14 and C16, a range often associated with high antimicrobial activity.Inferred from nih.gov
C16 (Hexadecyl) High efficacy against Gram-positive (G+) bacterial strains and yeast-type fungi. nih.gov

This dependence highlights that the pentadecyl group is not merely a passive component but an active determinant of the molecule's function, carefully positioning it for applications that rely on a precise hydrophilic-lipophilic balance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentadecylpyridin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHVJJCUOMLUBX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432970
Record name Pyridinium, 1-pentadecyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72931-53-4
Record name Pyridinium, 1-pentadecyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization

Direct N-Alkylation Approaches to Pyridinium (B92312), 1-pentadecyl-, chloride

The most common and direct route for the synthesis of 1-pentadecylpyridinium chloride is the N-alkylation of pyridine (B92270). quimicaorganica.org This reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic carbon of an alkylating agent. quimicaorganica.org

The choice of the alkyl halide is a critical factor in the synthesis of 1-pentadecylpyridinium chloride. The reactivity of the alkyl halide is dependent on the nature of the halogen, with the general trend for reactivity being I > Br > Cl > F. Consequently, 1-bromopentadecane (B48590) or 1-iodopentadecane (B3131549) are often preferred over 1-chloropentadecane for more efficient synthesis.

Primary and secondary alkyl halides are generally suitable for this type of alkylation reaction. quimicaorganica.org Tertiary alkyl halides are typically avoided as they are more prone to undergoing elimination reactions in the presence of a base like pyridine. quimicaorganica.org A general method for the preparation of N-alkylpyridinium salts involves the reaction of pyridine with 1-bromoalkanes. nih.gov The reaction between pyridine and alkyl halides can sometimes lead to side reactions, such as alkyl group substitution or ring coupling, which can affect the purity of the final product. osti.gov

A universal method for preparing a series of N-alkylpyridinium salts involves refluxing pyridine with an excess of 1-bromoalkane. nih.gov

Table 1: Reactivity of Alkyl Halides in N-Alkylation of Pyridine

Alkyl Halide Type Suitability for N-Alkylation Potential Side Reactions
Primary (e.g., 1-bromopentadecane) High Minimal
Secondary Moderate Increased potential for elimination
Tertiary Low Prone to elimination reactions

The efficiency and outcome of the N-alkylation of pyridine are significantly influenced by several reaction parameters.

Temperature: The reaction rate is directly affected by temperature. Syntheses are often carried out at elevated temperatures, such as under reflux, to ensure a reasonable reaction time. nih.gov A patented process describes the reaction temperature for preparing N-alkyl pyridinium salts to be in the range of room temperature to the boiling temperature of pure pyridine. google.com

Solvent Selection: The choice of solvent can influence the reaction rate and the solubility of both reactants and products. Alcohols, such as ethanol, are commonly used as solvents for the synthesis of pyridinium salts. nih.gov A mixture of water and alcohol has also been utilized as a solvent system. google.com The solvent can also affect the chemical shift of the pyridine nitrogen in NMR spectroscopy, which is a useful analytical tool for characterizing the product. caltech.edu In some cases, pyridine itself can act as both a reactant and a solvent.

Catalyst Presence: While the N-alkylation of pyridine with an alkyl halide is often performed without a catalyst, the presence of certain substances can influence the reaction. Pyridine itself is known to act as a nucleophilic catalyst in acylation reactions. chemtube3d.comquora.com In the context of synthesizing 1-pentadecylpyridinium chloride, the reaction is typically a direct quaternization and may not require an external catalyst.

Table 2: Effect of Reaction Parameters on N-Alkylation of Pyridine

Parameter Conditions/Examples Influence
Temperature Room temperature to reflux Affects reaction rate
Solvent Ethanol, Water/Alcohol mixtures Influences solubility and reaction rate
Catalyst Generally not required Pyridine can act as a nucleophilic catalyst in some reactions

Synthesis of Pentadecyl-Containing Precursors and Intermediates

An alternative to the direct alkylation of pyridine is the synthesis of the pyridinium ring from pentadecyl-containing precursors. One such method involves the reaction of pyrylium (B1242799) salts with primary amines. nih.gov In this approach, a primary amine containing a pentadecyl chain (pentadecylamine) would react with a pyrylium salt to form the corresponding N-substituted pyridinium salt. nih.govcnrs.fr This method is advantageous as it allows for the formation of complex pyridinium structures. nih.gov

Another approach could involve the modification of a pre-existing molecule. For instance, methods exist for the C-4 selective alkylation of pyridine using nickel/Lewis acid catalysis, which could potentially be adapted to introduce a pentadecyl group onto the pyridine ring prior to quaternization. nih.govacs.org

Green Chemistry Principles in Pyridinium Salt Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of pyridinium salts, green chemistry principles can be applied to reduce waste and avoid hazardous solvents. One notable green method is mechanochemistry, specifically liquid-assisted grinding (LAG). srce.hr This solvent-free or minimal-solvent approach involves grinding the reactants together, which can lead to high yields and simplified workup procedures. srce.hr This method has been successfully used for the synthesis of various quaternary pyridinium salts. srce.hr

Process Intensification and Scalability for Research Material Production

For the production of 1-pentadecylpyridinium chloride for research purposes, process intensification and scalability are important considerations. A patented process for synthesizing high-purity N-alkyl pyridinium salts through a normal pressure gas-phase reaction in a solvent system reports product purity above 99.6% and yields reaching theoretical values. google.com Such a process, with its high purity and yield, is advantageous for scaling up production. google.com Furthermore, a described universal method for preparing N-alkylpyridinium salts with chains from C8 to C20 is suggested to be suitable for semi-industrial purposes, indicating its potential for scalability. nih.gov

Design and Synthesis of Functionalized Pyridinium, 1-pentadecyl-, chloride Derivatives

The synthesis of functionalized derivatives of 1-pentadecylpyridinium chloride allows for the tuning of its chemical and physical properties. Functional groups can be introduced onto the pyridine ring either before or after the N-alkylation step.

One strategy involves the synthesis of a functionalized pyridine derivative first, followed by N-alkylation with a pentadecyl halide. For example, pyridinium salts bearing a free amino group have been synthesized by using a proton as a protecting group to achieve selective N-methylation of the pyridine ring. researchgate.net A similar strategy could be employed using a pentadecyl halide.

Another approach is to start with a functionalized pyridine, such as 4-chloropyridine, which can be reacted with hydrazine (B178648) to form 4-hydrazinylpyridine. mdpi.com This intermediate can then be condensed with various aldehydes and subsequently quaternized with an alkyl halide to produce a range of functionalized pyridinium salts. mdpi.com The reassembly of N-CF3 pyridinium salts has also been reported as a method to construct 2-functionalized nicotinaldehydes, which could then be N-alkylated. rsc.org

The synthesis of functionalized derivatives of pentaerythritol (B129877) has also been explored, which could potentially be adapted to create precursors for novel pyridinium salt structures. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 1-pentadecylpyridinium chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis and Connectivity

¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of 1-pentadecylpyridinium chloride. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. libretexts.org

¹H NMR: In the ¹H NMR spectrum of a similar compound, 1-dodecylpyridinium chloride, the protons on the pyridinium (B92312) ring appear at the most downfield positions due to the deshielding effect of the aromatic ring and the positively charged nitrogen atom. chemicalbook.com The protons on the alkyl chain exhibit characteristic signals, with the terminal methyl group (CH₃) appearing at the most upfield position. chemicalbook.com The chemical shifts for the pyridinium protons are typically found in the range of 8.0-9.5 ppm, while the alkyl chain protons resonate between 0.8 and 5.0 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.org The chemical shifts for ¹³C nuclei are spread over a much wider range than for protons, typically up to 200 ppm, which often allows for the resolution of individual carbon signals. libretexts.org For 1-pentadecylpyridinium chloride, the carbons of the pyridinium ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the pentadecyl chain. compoundchem.comlibretexts.org The chemical shift of a carbon is influenced by the electronegativity of attached atoms and hybridization; sp² hybridized carbons (like those in the pyridinium ring) and carbons bonded to electronegative atoms are shifted downfield. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentadecylpyridinium Chloride

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridinium H (ortho)~9.5-
Pyridinium H (para)~8.5-
Pyridinium H (meta)~8.2-
N-CH₂~5.0~60-70
Alkyl CH₂ (adjacent to N-CH₂)~2.0~30-40
Alkyl (CH₂)₁₂~1.2-1.4~20-30
Terminal CH₃~0.9~10-15
Pyridinium C (ortho)-~145-150
Pyridinium C (para)-~140-145
Pyridinium C (meta)-~125-130

Note: These are approximate values and can be influenced by the solvent and other experimental conditions. ucla.edusigmaaldrich.com

Multidimensional NMR for Complex Structural Assignments

NMR Applications in Molecular Interaction and Self-Assembly Studies

NMR spectroscopy is a powerful tool for studying non-covalent interactions and the self-assembly of surfactants like 1-pentadecylpyridinium chloride into micelles. Changes in chemical shifts, signal broadening, and nuclear Overhauser effect (NOE) data can provide insights into the formation of aggregates and the interactions between surfactant molecules and with the solvent. For instance, studies on similar systems like choline (B1196258) chloride have used NMR to understand intermolecular interactions. osti.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 1-pentadecylpyridinium chloride, the mass spectrum would show a peak corresponding to the molecular ion (the 1-pentadecylpyridinium cation) and various fragment ions.

The fragmentation of similar compounds, such as methyl chloride, has been studied, revealing that the C-Cl bond is often a site of cleavage. unlv.eduresearchgate.net In the case of 1-pentadecylpyridinium chloride, fragmentation would likely involve the loss of the pentadecyl chain and cleavage of the pyridinium ring. The molecular weight of the 1-pentadecylpyridinium cation is approximately 290.5 g/mol , and the chloride ion is 35.45 g/mol .

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bonding

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. chalcogen.ro The FT-IR spectrum of 1-pentadecylpyridinium chloride would exhibit characteristic absorption bands corresponding to its different functional groups.

Key FT-IR Bands for 1-Pentadecylpyridinium Chloride:

C-H stretching (aliphatic): Strong bands in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the pentadecyl chain. nepjol.info

C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the pyridinium ring. nepjol.info

C=C and C=N stretching (aromatic ring): Bands in the region of 1450-1650 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridinium ring. nepjol.info

C-N stretching: A band around 1038 cm⁻¹ can be attributed to the C-N stretching vibration. nepjol.info

CH₂ bending: Bands around 1465 cm⁻¹ are due to the scissoring vibration of the CH₂ groups in the alkyl chain.

FT-IR can also be used to study interactions, as seen in studies of polyaluminum chloride where changes in the spectra indicate bond formation. researchgate.net

Interactive Data Table: Characteristic FT-IR Bands for 1-Pentadecylpyridinium Chloride

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aliphatic C-HStretching2850 - 2960
Aromatic C-HStretching> 3000
Aromatic C=C, C=NStretching1450 - 1650
C-NStretching~1038
Alkyl CH₂Bending (Scissoring)~1465

Note: The exact positions of these bands can vary slightly depending on the sample preparation and environment. nist.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Surface Adsorption and Molecular Structure at Interfaces

Raman spectroscopy is a powerful technique for probing the molecular structure of Pyridinium, 1-pentadecyl-, chloride by analyzing its vibrational modes. However, for studying the compound at low concentrations or adsorbed at interfaces, the inherently weak Raman signal presents a challenge. xmu.edu.cn Surface-Enhanced Raman Scattering (SERS) overcomes this limitation by amplifying the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. xmu.edu.cnrsc.org

For long-chain pyridinium salts like the 1-pentadecyl- derivative, SERS is particularly valuable for investigating its behavior as a surfactant. Research on the closely related compound, cetylpyridinium (B1207926) chloride (CPC), demonstrates that SERS can be used to directly observe the adsorption of surfactant molecules at interfaces and to quantify their surface density. nepjol.infonih.gov By analyzing the SERS spectra, it is possible to deduce the orientation of the molecule upon adsorption. For instance, changes in the relative intensities of the vibrational modes of the pyridinium ring can indicate whether the ring is oriented perpendicular or parallel to the surface. nih.gov The technique allows for the in-situ study of surfactant layers, providing insights into structure-function relationships that are critical for designing new surfactant systems. nepjol.infonih.gov

The most intense Raman bands for pyridinium compounds are typically associated with the vibrations of the pyridinium ring. researchgate.net

Table 1: Common Raman Spectral Features of Adsorbed Pyridinium Species This table presents typical Raman band assignments for the pyridinium moiety, which is the core structure of this compound. The exact positions may vary slightly based on the environment and interaction with the SERS substrate.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~1012Ring breathing mode (ν₁)
~1035Ring breathing mode
~1215C-H in-plane bending
~1610Ring stretching

Source: Data compiled from studies on pyridine (B92270) and pyridinium ions. xmu.edu.cnresearchgate.net

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of cationic surfactants, including alkylpyridinium salts. thermofisher.com Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of these compounds. semanticscholar.orgnih.gov

For a compound like this compound, a C8 or C18 stationary phase is often used. However, due to the cationic nature of the pyridinium headgroup, interactions with residual silanols on standard silica-based columns can lead to poor peak shape and excessive retention. thermofisher.com To overcome this, specialized columns like the Acclaim Surfactant Plus are designed with a surface chemistry that minimizes these secondary interactions, resulting in improved peak symmetry. thermofisher.com Alternatively, mobile phase modifiers can be used to improve chromatographic performance. semanticscholar.org

Detection can be achieved using a UV detector, as the pyridinium ring is a chromophore. thermofisher.com For mixtures containing compounds without a UV chromophore or for universal detection, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable alternatives. thermofisher.comthermofisher.com These methods are validated for accuracy, precision, and linearity to ensure they are reliable for routine quality control and purity assessment. semanticscholar.orgnih.gov

Table 2: Example HPLC Conditions for Cationic Surfactant Analysis This table summarizes typical conditions used for the analysis of related long-chain alkylpyridinium chlorides, which are applicable to this compound.

ParameterCondition 1Condition 2
Column ZORBAX Eclipse Plus C8Acclaim Surfactant Plus
Mobile Phase 0.05% Phosphoric Acid : Acetonitrile (B52724) : MethanolAcetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV (220 nm)Charged Aerosol Detector (CAD)
Analyte Example Cetylpyridinium ChlorideVarious Cationic Surfactants

Source: Information adapted from studies on cetylpyridinium chloride and other cationic surfactants. semanticscholar.orgnih.govthermofisher.com

Ion Chromatography for Cationic Species Analysis

Ion chromatography (IC) is another robust technique for the analysis of ionic compounds. For this compound, IC provides a direct method for quantifying the 1-pentadecylpyridinium cation. The separation is typically performed on a cation-exchange column. researchgate.netoup.com

A common setup involves a column such as the Metrosep C3-150, which retains the cationic analyte. researchgate.net The mobile phase, or eluent, often consists of an acidic solution mixed with an organic solvent like acetonitrile to facilitate the elution of the retained cation from the column. researchgate.netresearchgate.net Direct conductivity detection is a simple and effective way to quantify the eluted ion. researchgate.net The method can be validated for linearity, accuracy, and precision, demonstrating its suitability for quantifying pyridinium-based ionic liquids and surfactants in various matrices. researchgate.netoup.com

Table 3: Typical Ion Chromatography System Parameters for Pyridinium Cation Analysis

ParameterDescription
Column Metrosep C3-150 (cation-exchange)
Eluent Methanesulfonic acid with acetonitrile
Flow Rate 1.0 mL/min
Temperature 40 °C
Detection Direct Conductivity

Source: Data from studies on the ion chromatography of pyridinium ionic liquids. researchgate.netoup.comresearchgate.net

Microscopic and Surface Characterization Techniques

Microscopic techniques are employed to investigate the physical characteristics of this compound in its solid state, such as its morphology, particle size, and elemental makeup.

Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology and Particle Size

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to visualize the surface topography and morphology of solid materials. When applied to a crystalline or powdered sample of this compound, FE-SEM can reveal detailed information about its particle shape, size distribution, and surface texture.

This analysis is critical for understanding the physical properties of the bulk material, which can influence its handling, formulation, and dissolution characteristics. For instance, FE-SEM can determine whether the particles are amorphous or possess a well-defined crystalline structure, and it can identify the extent of particle aggregation. While specific FE-SEM studies on this compound are not widely published, the technique is routinely used for the characterization of similar chemical compounds and ionic liquids. chalcogen.ro

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with an FE-SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a material when bombarded by the electron beam of the SEM.

For this compound, an EDX analysis would provide a qualitative and semi-quantitative assessment of the elements present. It would be expected to detect signals corresponding to carbon (C), nitrogen (N), and chlorine (Cl), confirming the elemental makeup of the compound. Furthermore, EDX mapping can be used to visualize the spatial distribution of these elements across the sample's surface, which is useful for assessing the homogeneity of the material and identifying any potential impurities. This technique is widely applied in materials science and chemistry for elemental confirmation. chalcogen.ro

Table 4: Theoretical Elemental Composition for EDX Analysis of this compound

ElementSymbolExpected Detection
CarbonCYes
NitrogenNYes
ChlorineClYes
HydrogenHNo (not detectable by EDX)

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Adsorption Layers

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nm of a material's surface. For 1-alkylpyridinium salts like 1-pentadecylpyridinium chloride, XPS provides detailed insights into the surface adsorption layers and the electronic environment of the constituent elements, particularly nitrogen and carbon.

A key feature in the XPS analysis of pyridinium-based compounds is the N 1s spectrum. aip.org For 1-alkylpyridinium cations, the nitrogen atom in the pyridinium headgroup (Ncation 1s) typically exhibits a binding energy in the range of 402.4 to 402.7 eV. nih.gov This relatively high binding energy is a result of the positive charge localized on the nitrogen atom within the aromatic ring. The chemical environment, including the nature of the counter-ion, can influence this binding energy. nih.govrsc.org For instance, the anion can significantly affect the electronic environment of the cation. researchgate.net

The C 1s spectrum of 1-pentadecylpyridinium chloride is more complex and requires a reliable fitting model for accurate interpretation. nih.gov The spectrum can be deconvoluted into several components:

Aliphatic Carbon (Caliphatic 1s): The long pentadecyl chain contributes a significant peak corresponding to C-C and C-H bonds, which is typically found at a binding energy of approximately 285.0 eV. This peak is often used for charge correction of the entire spectrum. nih.gov

Pyridinium Ring Carbons: The carbon atoms within the pyridinium ring have distinct chemical environments compared to the aliphatic chain. Due to the influence of the positively charged nitrogen atom and the aromatic system, these carbon signals appear at higher binding energies than the main aliphatic peak. rsc.org The charge delocalization within the pyridinium ring results in the heteroaromatic carbon components being more positively charged, leading to higher binding energies. rsc.org

The Cl 2p spectrum would be analyzed to understand the state of the chloride counter-ion. The Cl 2p signal is split into two peaks, Cl 2p3/2 and Cl 2p1/2, due to spin-orbit coupling, with a typical separation of 1.6 eV and an area ratio of 2:1. researchgate.net The binding energy for a chloride anion is generally observed around 197-198 eV for the Cl 2p3/2 component. researchgate.net The presence of chloride on the surface after treatment with a solution containing the compound confirms its adsorption. mdpi.com

Table 1: Typical XPS Binding Energies for 1-Alkylpyridinium Compounds

Element Core Level Chemical State Typical Binding Energy (eV)
Nitrogen N 1s Pyridinium Cation (Ncation) 402.4 - 402.7 nih.gov
Carbon C 1s Aliphatic (C-C, C-H) 285.0 (Reference) nih.gov
Carbon C 1s Pyridinium Ring >285.0 rsc.org

Optical Profilometry and Contact Angle Measurements for Surface Wettability

The wettability of a solid surface by a liquid is a critical property that is quantified by the contact angle (θ). nanoscience.com This angle is formed at the three-phase boundary where the liquid, gas, and solid intersect. biolinchina.combiolinscientific.com The relationship between the interfacial tensions at this boundary is described by Young's equation. nanoscience.comresearchgate.net

Contact angle measurements are essential for characterizing surfaces modified with 1-pentadecylpyridinium chloride. As a cationic surfactant, this compound can adsorb onto various substrates, altering their surface energy and, consequently, their wettability.

Hydrophilicity and Hydrophobicity: A water contact angle of less than 90° indicates a hydrophilic (water-attracting) surface, while a contact angle greater than 90° signifies a hydrophobic (water-repellent) surface. nanoscience.comwikipedia.org Many polymers, for example, are naturally hydrophobic. wikipedia.org

Measurement Techniques: The most common method for determining the static contact angle is the sessile drop method, where a droplet of liquid is placed on the surface and its profile is captured by a camera. nanoscience.comwikipedia.org Dynamic contact angles, which include the advancing (maximum) and receding (minimum) angles, can be measured to assess contact angle hysteresis, a phenomenon related to surface roughness and chemical heterogeneity. nanoscience.combiolinchina.com The tilting method is a common way to measure these dynamic angles. biolinchina.combiolinscientific.com

Optical profilometry complements contact angle measurements by providing a three-dimensional map of the surface topography. This technique is crucial because surface roughness significantly impacts wettability and can affect the measured contact angle values. nanoscience.com By quantifying the surface roughness, a more accurate interpretation of the intrinsic wettability of the 1-pentadecylpyridinium chloride adsorption layer can be achieved. Together, these techniques provide a comprehensive understanding of how the compound modifies a surface's interaction with liquids.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

The crystal structure of 1-dodecylpyridinium chloride monohydrate shows that the hydrocarbon chains are arranged parallel to each other, forming an interlinked bimolecular layer. researchgate.net The alkyl chain adopts an almost perfectly trans-planar conformation. researchgate.net A significant structural detail is the angle between the plane of the hydrocarbon chain and the plane of the pyridinium ring, which was determined to be 79.16°. researchgate.net The crystal structure is stabilized by the presence of water molecules. researchgate.net

Table 2: Crystallographic Data for 1-Dodecylpyridinium Chloride Monohydrate

Parameter Value Reference
Chemical Formula C₁₇H₃₀N⁺·Cl⁻·H₂O researchgate.net
Crystal System Triclinic nih.gov
Space Group P -1 nih.gov
a (Å) 7.6582 nih.gov
b (Å) 23.765 nih.gov
c (Å) 5.2255 nih.gov
α (°) 95.680 nih.gov
β (°) 99.073 nih.gov

This detailed structural knowledge, obtained via SCXRD, is fundamental for understanding the self-assembly properties and solid-state behavior of long-chain 1-alkylpyridinium chlorides.

Powder X-ray Diffraction for Polymorphism and Solid-State Phase Behavior

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is instrumental in identifying crystalline phases, determining the degree of crystallinity, and studying solid-state phenomena such as polymorphism and phase transitions.

For a long-chain surfactant like 1-pentadecylpyridinium chloride, PXRD is crucial for:

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD can quickly distinguish between different polymorphs as each will produce a unique diffraction pattern.

Phase Transition Analysis: When combined with variable temperature stages (thermodiffractometry), PXRD can monitor changes in the crystal structure as a function of temperature. This allows for the study of solid-state phase transitions, such as melting behavior or transitions between different layered arrangements (e.g., lamellar phases). For the related compound 1-dodecylpyridinium chloride monohydrate, its thermal behavior was studied using thermodiffractometric analysis, indicating the use of temperature-dependent XRD to understand its phase behavior. researchgate.net

The diffraction pattern from a powdered sample of 1-pentadecylpyridinium chloride would likely exhibit a series of sharp, regularly spaced peaks at low angles (high d-spacing). These peaks are characteristic of the long-range order in lamellar (layered) structures, corresponding to the length of the molecule and the thickness of the bilayer arrangement seen in single-crystal studies. researchgate.net Any changes in the positions or intensities of these peaks upon heating or cooling would signify a change in the solid-state phase of the material.

Reactivity, Reaction Mechanisms, and Catalytic Roles

Electrophilic and Nucleophilic Reactivity of the Pyridinium (B92312) Ring

The pyridinium ring in 1-pentadecylpyridinium chloride is inherently electrophilic. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, susceptible to attack by nucleophiles. This electrophilicity is a hallmark of pyridinium salts and governs a significant portion of their reactivity.

Conversely, the pyridinium ring itself is generally unreactive towards electrophiles. The electron-deficient nature of the ring system deactivates it towards electrophilic aromatic substitution.

Reduction: The pyridinium cation is reduced to a neutral radical species.

C-N Bond Cleavage: The resulting pyridyl radical can undergo fragmentation, cleaving the bond between the nitrogen and the pentadecyl group to generate a pentadecyl radical and a neutral pyridine (B92270) molecule. nih.gov

The steric and electronic environment around the pyridinium ring influences the ease of these steps. While the long pentadecyl chain primarily affects the compound's solubility and physical properties, it can also sterically hinder the approach of reactants to the pyridinium core.

Alkylation and Cyclization Reactions Involving Pyridinium Intermediates

Pyridinium salts, including 1-pentadecylpyridinium chloride, can serve as versatile intermediates in alkylation reactions, primarily through radical pathways. In deaminative cross-coupling reactions, the pyridinium salt is not the species being alkylated but rather the source of an alkyl radical. nih.gov

A general mechanism for such a process is as follows:

Formation of the Pyridinium Salt: An alkyl amine is converted into the corresponding pyridinium salt.

Single-Electron Transfer (SET): A low-valent metal complex or an electrochemical stimulus reduces the pyridinium salt to a pyridyl radical. nih.gov

Radical Fragmentation: The pyridyl radical fragments to release an alkyl radical (in this case, a pentadecyl radical) and a neutral pyridine molecule.

Cross-Coupling: The generated alkyl radical then participates in a cross-coupling reaction with another partner, such as an organoborane (formed from an alkene or alkyne), to form a new carbon-carbon bond. nih.gov

This strategy has been successfully applied to a range of transformations, including alkyl-alkyl and alkyl-vinyl cross-couplings. nih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups.

While specific examples of cyclization reactions directly involving 1-pentadecylpyridinium chloride as a key intermediate are not extensively documented, the generation of a long-chain alkyl radical from this precursor could potentially initiate intramolecular cyclization reactions, depending on the structure of the pentadecyl chain (if it were to contain unsaturation, for instance).

Deprotonation Pathways and Carbanion Formation

Deprotonation of pyridinium salts is a known pathway to generate reactive species. researchgate.net In the case of 1-pentadecylpyridinium chloride, deprotonation could theoretically occur at the α-carbon of the pentadecyl chain, adjacent to the nitrogen atom. This would lead to the formation of a pyridinium ylide. These ylides are zwitterionic species with a negatively charged carbon atom bonded to a positively charged nitrogen atom and are valuable intermediates in organic synthesis, notably in the Wittig-type reactions and various cycloadditions.

However, a more prominent deprotonation pathway for certain pyridinium salts involves the pyridinium ring itself, particularly when substituted with electron-withdrawing groups, leading to the formation of bispyridinylidenes after a series of steps. researchgate.net This process involves the deprotonation of a pyridinium salt to form a pyridinylidene, which can then dimerize.

The formation of carbanionic species from 1-pentadecylpyridinium chloride is less straightforward. Direct deprotonation of the pentadecyl chain to form a stable carbanion is generally unfavorable due to the non-acidic nature of the alkyl protons. The primary route to generating reactive carbon-centered species from this compound remains the radical pathway described earlier.

Pyridinium, 1-pentadecyl-, chloride as a Component in Phase-Transfer Catalysis Systems

This compound is structurally well-suited to function as a phase-transfer catalyst (PTC). wikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu The effectiveness of a PTC is dependent on its ability to transport a reactant from one phase to another.

The key features of 1-pentadecylpyridinium chloride as a phase-transfer catalyst are:

Amphiphilic Nature: It possesses a hydrophilic, charged pyridinium head and a long, lipophilic (organophilic) pentadecyl tail.

Solubility: The cationic head has an affinity for the aqueous phase, while the long alkyl tail has a strong affinity for the organic phase. This allows the molecule to partition between the two phases.

Ion Pairing: In the aqueous phase, the pyridinium cation can exchange its chloride anion for an anionic reactant (e.g., CN⁻, OH⁻, RCOO⁻). This new ion pair, now having a large, lipophilic exterior due to the pentadecyl chain, can be extracted into the organic phase.

Reaction and Regeneration: Once in the organic phase, the anionic reactant is highly reactive as it is poorly solvated and its counterion is bulky. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.

The efficiency of quaternary ammonium (B1175870) salts as phase-transfer catalysts can be empirically correlated with structural parameters such as the total number of carbon atoms (C#) and the "q-value". acsgcipr.org For 1-pentadecylpyridinium chloride, the C# is 20 (5 carbons in the pyridine ring + 15 carbons in the alkyl chain). This high C# value indicates strong organophilicity, which generally leads to a higher concentration of the catalyst-anion pair in the organic phase, favoring reactions where the organic phase reaction is the rate-determining step. acsgcipr.org

Catalyst Parameter Description Value for this compound Implication
C# Total number of carbon atoms in the substituents on the nitrogen atom.20High organophilicity, favors partitioning into the organic phase. acsgcipr.org
q-value Sum of the reciprocals of the number of carbons in each chain on the nitrogen.Not directly applicable in the same way as for tetraalkylammonium salts, but the principle of a large, asymmetric structure holds.The asymmetric nature with one very long chain enhances its surfactant properties and interfacial activity.

Investigation of Catalytic Activity in Organic Transformations

As a phase-transfer catalyst, 1-pentadecylpyridinium chloride is expected to be active in a variety of organic transformations that benefit from this mode of catalysis. These include:

Nucleophilic Substitution Reactions (S\textsubscript{N}2): This includes O-alkylation, C-alkylation, and N-alkylation reactions, as well as the synthesis of nitriles from alkyl halides and cyanides. ptfarm.pl The catalyst facilitates the transport of the nucleophile (e.g., phenoxide, enolate, cyanide) into the organic phase where it can react with the organic substrate. princeton.edu

Oxidation Reactions: The use of oxidizing agents like permanganate (B83412) or dichromate, which are typically soluble in water, to oxidize organic substrates in an organic solvent can be greatly accelerated by a phase-transfer catalyst. The catalyst transports the oxidizing anion into the organic phase.

Reduction Reactions: Similar to oxidation, water-soluble reducing agents can be brought into the organic phase.

Generation of Carbenes: The generation of dihalocarbenes from haloforms using concentrated aqueous sodium hydroxide (B78521) is a classic example of a PTC reaction. ptfarm.pl The catalyst transports the hydroxide ion to the interface or into the organic phase to deprotonate the haloform.

Polymerization Reactions: Certain polymerization processes can be initiated or catalyzed by species that are transferred between phases.

The catalytic performance of 1-pentadecylpyridinium chloride in these transformations would be influenced by factors such as the reaction temperature, the choice of solvents, and the concentration of the reactants and the catalyst. The long pentadecyl chain suggests it would be particularly effective in systems with highly nonpolar organic phases.

Supramolecular Chemistry and Self Assembly Phenomena

Micellization Behavior in Aqueous and Mixed Solvent Systems

The hallmark of surfactant behavior is the formation of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. For PPC in an aqueous environment, the hydrophobic pentadecyl tail seeks to minimize contact with water, while the hydrophilic pyridinium (B92312) headgroup remains exposed to the aqueous phase. This hydrophobic effect is the primary driving force for micellization.

Determination of Critical Micelle Concentration (CMC) and Factors Influencing Micellar Formation

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. wikipedia.org Below the CMC, PPC molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. wikipedia.org Above the CMC, any additional surfactant molecules primarily go into forming more micelles, and the monomer concentration remains relatively constant at the CMC value. wikipedia.org

Several methods are employed to determine the CMC, including measurements of surface tension, conductivity, and fluorescence spectroscopy. nih.govyoutube.com A plot of surface tension against the logarithm of surfactant concentration typically shows a sharp break point, which corresponds to the CMC. wikipedia.org Similarly, a change in the slope of the conductivity versus concentration plot indicates micelle formation. youtube.com

The CMC of PPC is influenced by several factors:

Temperature: The effect of temperature on the CMC of ionic surfactants like PPC can be complex. Often, the CMC value will decrease as the temperature rises to a certain point, after which it may begin to increase. nih.gov

Presence of Electrolytes: The addition of salts to a solution of PPC generally leads to a decrease in the CMC. The added ions reduce the electrostatic repulsion between the charged pyridinium headgroups, thereby favoring the aggregation of surfactant molecules at a lower concentration. nih.govunina.it The magnitude of this effect can depend on the nature of the salt ions. nih.gov

Organic Additives: The presence of organic molecules, particularly alcohols, can alter the CMC. Depending on their nature and concentration, they can either increase or decrease the CMC by modifying the solvent properties or by being incorporated into the micelles.

Chain Length: While focusing on the pentadecyl (C15) chain, it is a general principle that for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. nih.gov

Thermodynamic Analysis of Micellization (Gibbs Free Energy, Enthalpy, and Entropy)

The spontaneity of the micellization process can be understood through thermodynamic analysis. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. researchgate.net It is related to the CMC by the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle.

The enthalpy of micellization (ΔH°mic) and the entropy of micellization (ΔS°mic) provide further insight into the driving forces. These parameters can be determined from the temperature dependence of the CMC. nih.gov The Gibbs-Helmholtz equation relates these quantities:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants in aqueous solution, the micellization process is entropy-driven. nih.gov The large positive entropy change is primarily attributed to the release of ordered water molecules from around the hydrophobic alkyl chains as they aggregate into the micelle core. youtube.com However, the process can also be enthalpy-driven, particularly in the presence of certain additives or in mixed solvent systems, where the enthalpy change becomes negative (exothermic). nih.govresearchgate.net Enthalpy-entropy compensation is a phenomenon often observed in these systems, where a linear relationship exists between ΔH°mic and ΔS°mic for a series of related processes. nih.govresearchgate.net

Thermodynamic ParameterDescriptionTypical Sign for PPC Micellization in Water
ΔG°mic Gibbs Free Energy of Micellization: Indicates the spontaneity of the process.Negative
ΔH°mic Enthalpy of Micellization: The heat absorbed or released during micelle formation.Can be positive (endothermic) or negative (exothermic) depending on conditions.
ΔS°mic Entropy of Micellization: The change in disorder of the system upon micellization.Positive

Formation and Characterization of Organized Self-Assemblies (e.g., Vesicles, Liquid Crystalline Phases)

Beyond spherical micelles, PPC and other surfactants can form a variety of other self-assembled structures, particularly at higher concentrations or in the presence of other components. These include vesicles and lyotropic liquid crystalline phases.

Vesicles are spherical bilayers enclosing an aqueous core, and their formation is often influenced by the packing parameter of the surfactant. The formation of these more complex structures can be induced by changes in concentration, temperature, or the addition of co-surfactants or other molecules.

Lyotropic liquid crystalline phases are highly ordered structures that form at high surfactant concentrations. nih.gov These phases possess properties intermediate between those of a liquid and a solid crystal. Examples include the hexagonal, cubic, and lamellar phases. nih.gov The specific phase formed depends on the molecular geometry of the surfactant, concentration, temperature, and solvent conditions. Characterization of these phases is typically carried out using techniques such as small-angle X-ray scattering (SAXS) and polarized light microscopy. nih.gov The directed self-assembly of liquid crystalline phases can be used to create highly ordered, single-crystal materials over large areas. nih.gov

Interfacial Activity and Surface Tension Reduction Mechanisms

As an amphiphilic molecule, PPC is highly surface-active. This means it preferentially adsorbs at interfaces, such as the air-water interface or the oil-water interface. At the air-water interface, the hydrophobic pentadecyl tails orient themselves away from the water, while the hydrophilic pyridinium headgroups remain in the aqueous phase.

This adsorption at the surface disrupts the cohesive energy of the water molecules at the interface, leading to a reduction in surface tension. nih.gov The effectiveness of a surfactant in reducing surface tension is a key measure of its performance. As the concentration of PPC in water increases, the surface tension decreases until the CMC is reached. wikipedia.org At and above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains at a relatively constant low value. wikipedia.orgresearchgate.net The mechanism of surface tension reduction is fundamental to applications such as detergency, wetting, and emulsification.

Interactions with Other Surfactants, Polymers, and Biomolecules in Complex Systems

Mixed Surfactant Systems: When PPC is mixed with other surfactants (e.g., nonionic or anionic surfactants), synergistic interactions can occur. These interactions can lead to the formation of mixed micelles with properties that are different from, and often superior to, those of the individual components. For instance, the CMC of the mixture may be lower than that of either surfactant alone. Mixed surfactants have been shown to be more effective in binding with biological macromolecules like lipopolysaccharides. nih.gov

Polymer-Surfactant Interactions: PPC can interact with both natural and synthetic polymers. The nature of this interaction depends on the charge of the polymer and the hydrophobic/hydrophilic balance. With oppositely charged polymers (anionic polymers), the interaction is often strong and electrostatically driven, leading to the formation of polymer-surfactant complexes. With nonionic polymers like poly(vinylpyrrolidone) (PVP) or poly(ethylene glycol) (PEG), the interaction is primarily hydrophobic. nih.gov The presence of the polymer can influence the CMC of the surfactant, and the formation of polymer-surfactant aggregates can be more stable than the formation of micelles without the polymer. nih.gov

Interactions with Biomolecules: The cationic nature of PPC facilitates strong interactions with negatively charged biomolecules such as DNA, proteins, and certain polysaccharides. nih.gov For example, PPC can interact with proteins like bovine serum albumin (BSA), leading to changes in the protein's conformation and the surfactant's aggregation behavior. These interactions are crucial in areas like drug delivery and biotechnology. The binding of cationic surfactants to anionic polymers like lipopolysaccharides is often electrostatic in origin but can also have a hydrophobic component. nih.gov

Role in Supramolecular Gels and Soft Matter Formulations

Supramolecular gels are a class of soft materials where the gel network is formed through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, involving low-molecular-weight gelators. While specific research on PPC as the primary gelator in supramolecular gels is not extensively documented in the provided context, its amphiphilic nature and ability to form elongated, worm-like micelles under certain conditions (e.g., in the presence of specific counterions or additives) suggest its potential role in the formation of viscoelastic solutions and gels.

The entanglement of these long, flexible micellar structures can lead to a significant increase in viscosity and the formation of a gel-like network. This behavior is a hallmark of many cationic surfactants and is a key principle in the formulation of various soft matter products, including cosmetics, personal care items, and rheology modifiers for industrial applications. The ability of PPC to interact with polymers and other molecules further expands its potential use in creating structured, multi-component soft materials with tailored properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-pentadecylpyridinium chloride, DFT calculations would provide insights into the distribution of electrons within the molecule.

Electronic Structure: Analysis would reveal the arrangement of molecular orbitals and their energy levels.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions.

DFT and other quantum methods can predict spectroscopic data. For 1-pentadecylpyridinium chloride, this would involve simulating its infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Reactivity descriptors derived from DFT, such as hardness, softness, and electrophilicity index, would quantify its reactive nature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations would model the physical movements of the atoms and molecules of 1-pentadecylpyridinium chloride over time. This is particularly useful for understanding its behavior in different environments, such as in aqueous solution. MD simulations could elucidate how the long pentadecyl chain and the charged pyridinium (B92312) headgroup interact with water molecules and with each other, providing insights into micelle formation and aggregation behavior.

Monte Carlo (MC) Simulations for Adsorption and Self-Assembly Modeling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of 1-pentadecylpyridinium chloride, MC simulations would be instrumental in studying its adsorption onto surfaces and its self-assembly into larger structures like micelles. nih.gov These simulations can predict the most favorable adsorption configurations and the critical micelle concentration (CMC).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences. While often applied to series of compounds, a QSAR study involving 1-pentadecylpyridinium chloride would correlate its structural features with its activity (e.g., antimicrobial or surfactant properties). nih.gov This would involve calculating various molecular descriptors and creating a statistical model to predict the activity of similar, yet untested, compounds.

Computational Insights into Solvation and Interfacial Phenomena

Computational methods provide a molecular-level view of how 1-pentadecylpyridinium chloride interacts with solvents and behaves at interfaces (e.g., air-water or oil-water). Simulations would detail the orientation of the molecule at an interface, with its hydrophilic pyridinium head pointing towards the polar phase and its hydrophobic pentadecyl tail orienting away from it. This information is key to understanding its role as a surfactant.

Advanced Research Applications in Materials Science and Engineering

Cationic Surfactant Applications in Specialized Formulations

The dual hydrophobic-hydrophilic character of 1-pentadecylpyridinium chloride makes it an effective surface-active agent, enabling its use in complex chemical systems where the manipulation of solubility and interfacial tension is critical.

Cationic surfactants like 1-pentadecylpyridinium chloride are recognized for their capacity to increase the solubility of poorly soluble or insoluble organic compounds in aqueous solutions. This is achieved through a process of micellization. Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant monomers aggregate to form micelles. These are spherical structures where the hydrophobic pentadecyl tails form a nonpolar core, and the hydrophilic pyridinium (B92312) heads form an outer shell that interfaces with the aqueous environment.

This micellar core provides a microenvironment capable of entrapping nonpolar organic molecules, effectively dissolving them in the bulk aqueous phase. This property is valuable in various analytical protocols. For instance, in high-performance liquid chromatography (HPLC), the addition of such surfactants to the mobile phase can enhance the separation of hydrophobic analytes. mdpi.com The Thermo Scientific Acclaim™ Surfactant Plus column, for example, is designed for the analysis of cationic surfactants, including alkyl pyridinium salts, demonstrating their relevance in modern analytical separations. mdpi.com While specific protocols detailing 1-pentadecylpyridinium chloride are not extensively documented, the principles governing the use of similar cationic surfactants, such as cetylpyridinium (B1207926) chloride (C16), are well-established for these purposes.

The fundamental properties that make 1-pentadecylpyridinium chloride a good solubilizer also grant it detergency and emulsifying capabilities. Detergency, the process of cleaning, relies on the surfactant's ability to remove soil (especially oils and greases) from a surface and keep it suspended in the cleaning solution.

The mechanism proceeds as follows:

Wetting : The surfactant lowers the surface tension of the water, allowing it to better penetrate the fabric or surface and wet the soil.

Adsorption : The hydrophobic pentadecyl tails of the surfactant molecules adsorb onto the oily soil, while the hydrophilic pyridinium heads remain oriented towards the water.

Roll-up Mechanism : Mechanical action causes the oil to "roll up" into droplets as the surfactant molecules displace it from the surface.

Emulsification and Suspension : The oil droplets become encapsulated within micelles, forming a stable emulsion in the water. The positive charge on the surface of these micelles causes them to repel each other, preventing the redeposition of the soil onto the cleaned surface.

As an emulsifier, 1-pentadecylpyridinium chloride can be used to stabilize mixtures of immiscible liquids, such as oil and water, by forming a protective film around the dispersed droplets, preventing them from coalescing.

Corrosion Inhibition for Metallic Materials

One of the most extensively researched applications of pyridinium-based cationic surfactants is the protection of metallic materials, particularly steel, from corrosion in aggressive acidic and chloride-containing environments. mdpi.commdpi.com

The effectiveness of 1-pentadecylpyridinium chloride as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption is a spontaneous process driven by a combination of physical and chemical interactions. mdpi.com

The mechanism can be described as follows:

Physisorption : In acidic solutions, the metal surface may be negatively charged due to the adsorption of anions (like Cl⁻) from the solution. This creates an electrostatic attraction for the positively charged pyridinium head of the surfactant molecule.

Chemisorption : The pyridinium ring contains nitrogen, a heteroatom with a lone pair of electrons, and delocalized π-electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming stronger coordinate covalent bonds.

Hydrophobic Interactions : Once some surfactant molecules are adsorbed, the long pentadecyl tails, which are hydrophobic, interact with each other through van der Waals forces. This leads to the formation of a dense, well-organized, and stable protective film on the metal surface.

Studies on similar pyridinium surfactants show that the adsorption process often follows the Langmuir adsorption isotherm. mdpi.com The Gibbs free energy of adsorption (ΔG°ads) is a key parameter used to distinguish between physisorption (typically around -20 kJ/mol) and chemisorption (typically -40 kJ/mol or more negative). For N-(n-octyl)-3-methylpyridinium bromide (Py8) and N-(n-dodecyl)-3-methylpyridinium bromide (Py12), the calculated ΔG°ads values were -32 and -33 kJ/mol, respectively, indicating a mixed-mode adsorption that involves both physisorption and chemisorption. mdpi.com

The performance of the protective layer formed by pyridinium surfactants is evaluated using several techniques, most notably electrochemical methods and gravimetric (weight loss) analysis. researchgate.netbohrium.com

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion kinetics. researchgate.netmdpi.comyoutube.comntnu.edu

Potentiodynamic Polarization (Tafel Plots) : These measurements reveal key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). The presence of an effective inhibitor like a pyridinium surfactant significantly reduces the icorr value. Because they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, they are typically classified as mixed-type inhibitors. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) : This non-destructive technique measures the opposition of the system to the flow of AC current at various frequencies. In the presence of an inhibitor, the charge transfer resistance (Rct) of the metal surface increases significantly, indicating a slowing of the corrosion process. The formation of the protective film also alters the capacitance of the electrochemical double layer. mdpi.comresearchgate.net

Gravimetric analysis involves measuring the weight loss of a metal sample after immersion in a corrosive solution with and without the inhibitor over a period of time. nih.gov The inhibition efficiency (IE%) is calculated from the reduction in weight loss.

The following table presents data from a study on related pyridinium surfactants, demonstrating the effectiveness of these compounds as corrosion inhibitors for EN3B mild steel in an acidic chloride solution.

Electrochemical Parameters for Pyridinium Surfactants as Corrosion Inhibitors mdpi.comresearchgate.net
InhibitorConcentration (mM)Corrosion Current (icorr) (µA/cm²)Inhibition Efficiency (IE %)
Blank065.0-
N-(n-octyl)-3-methylpyridinium bromide (Py8)0.529.055.38
N-(n-octyl)-3-methylpyridinium bromide (Py8)1.014.078.46
N-(n-octyl)-3-methylpyridinium bromide (Py8)5.011.083.07
N-(n-octyl)-3-methylpyridinium bromide (Py8)10.09.984.74
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)0.518.970.92
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)1.015.076.92
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)5.017.373.38
N-(n-dodecyl)-3-methylpyridinium bromide (Py12)10.020.268.92

As the data shows, the addition of the pyridinium surfactant drastically reduces the corrosion current and results in high inhibition efficiency.

Development of Novel Ionic Liquids and Deep Eutectic Solvents

Design of Pyridinium-Based Ionic Liquids for Specific Applications

Pyridinium, 1-pentadecyl-, chloride belongs to the class of N-alkylpyridinium salts, which are foundational components in the design of ionic liquids (ILs). The design of these ILs is highly tunable, allowing for the creation of solvents with specific properties tailored for various applications. longdom.org The synthesis of 1-pentadecylpyridinium chloride would typically involve a quaternization reaction, where pyridine (B92270) is reacted with a 15-carbon alkyl halide, such as 1-bromopentadecane (B48590) or 1-chloropentadecane. nih.govresearchgate.net This is often followed by an anion exchange (metathesis) step if an anion other than chloride is desired. nih.gov

The key design elements of a pyridinium-based IL are the cation's alkyl chain and the choice of the anion. longdom.org

Alkyl Chain Length: The 1-pentadecyl (C15) chain is a long hydrophobic tail. In the family of 1-alkylpyridinium ILs, increasing the alkyl chain length generally increases viscosity and decreases density and electrical conductivity. researchgate.netnih.gov The significant hydrophobicity imparted by the C15 chain makes such ILs suitable for applications involving nonpolar substances or for creating biphasic systems with water.

Anion Choice: While the subject compound has a chloride anion, in IL design this can be exchanged for others like tetrafluoroborate (B81430) ([BF4]⁻), bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), or acetate (B1210297) ([CH3COO]⁻). nih.govnih.gov The anion plays a crucial role in determining the IL's thermal stability, viscosity, and miscibility with other solvents. longdom.orgtubitak.gov.tr

Pyridinium-based ILs are designed for applications in catalysis, electrochemistry, and biocatalysis. tubitak.gov.tralfa-chemistry.com For example, their tunable nature allows them to act as effective solvents and catalysts in organic reactions like the Diels-Alder or Friedel-Crafts reactions. nih.govalfa-chemistry.com

Table 2: General Effect of Increasing Alkyl Chain Length on Pyridinium IL Properties

Property Trend with Increasing Alkyl Chain Length Source
Density Decrease researchgate.net
Viscosity Increase researchgate.net
Electrical Conductivity Decrease nih.gov
Surface Tension Decrease researchgate.net

| Hydrophobicity | Increase | longdom.org |

Applications as Anion Exchangers

While a soluble salt like 1-pentadecylpyridinium chloride does not function as an anion exchanger on its own, the pyridinium cation is a key functional group in the synthesis of solid-phase anion exchange materials, particularly anion exchange membranes (AEMs). nih.govresearchgate.net These materials consist of a polymer backbone to which cationic groups are covalently attached. In this context, the pyridinium moiety serves as the fixed positive charge that facilitates the exchange of mobile anions (e.g., exchanging Cl⁻ for SO₄²⁻). nih.gov

The design of such polymeric anion exchangers leverages the properties of the alkylpyridinium group. Researchers have synthesized poly(alkyl-biphenyl pyridinium)-based AEMs where the length of the alkyl side chain is varied to control the membrane's properties. nih.govresearchgate.net The long, hydrophobic pentadecyl chain would contribute to creating distinct hydrophilic/hydrophobic micro-phase separation within the membrane. researchgate.net This morphology is crucial for forming well-defined ion transport channels, which can enhance ion flux and permselectivity for specific anions. nih.gov The hydrophobicity imparted by the long alkyl chains can also reduce excessive water uptake by the membrane, which is important for maintaining its dimensional stability and mechanical strength in aqueous environments. nih.gov Therefore, the 1-pentadecylpyridinium group is a valuable building block for creating advanced, high-performance anion exchange polymers and membranes.

Role in Nanomaterial Synthesis and Functionalization

Template-Directed Synthesis of Nanostructures

This compound, as a cationic surfactant, is well-suited to act as a template or structure-directing agent in the synthesis of nanomaterials. escholarship.org This bottom-up approach utilizes the self-assembly of surfactant molecules to guide the formation of nanostructures with controlled size, shape, and morphology. escholarship.orgresearchgate.net

The mechanism relies on the amphiphilic nature of the 1-pentadecylpyridinium cation. In an aqueous solution above its critical micelle concentration (CMC), these molecules spontaneously assemble into ordered aggregates such as spherical or cylindrical micelles. These micellar structures then serve as a soft template. mdpi.com Inorganic precursors (e.g., silica (B1680970) precursors like tetraethyl orthosilicate, TEOS) are added to the solution and subsequently hydrolyze and condense around the charged surface of the micelles. mdpi.com After the inorganic framework is formed, the organic surfactant template can be removed, typically through washing or calcination, leaving behind a porous nanostructure that is a negative replica of the micellar assembly. mdpi.com

This strategy is a powerful and versatile method for creating a wide variety of nanomaterials. escholarship.orgrsc.org While studies often highlight the use of other cationic surfactants like cetyltrimethylammonium bromide (CTAB), the principles are directly applicable to 1-pentadecylpyridinium chloride due to its similar molecular structure (a cationic headgroup and a long alkyl tail). mdpi.com Research has also demonstrated the use of gemini (B1671429) pyridinium surfactants, which have two pyridinium headgroups and two alkyl tails, as capping and directing agents in the synthesis of silver nanoparticles, highlighting the utility of the pyridinium surfactant class in nanomaterial fabrication. researchgate.net The length of the alkyl chain (the C15 tail in this case) is a critical parameter that influences the size and shape of the self-assembled micelles, thereby allowing for fine-tuning of the final nanostructure's dimensions. nih.gov

Functionalization of Nanoparticles and Surfaces

The ability to modify and control the surface properties of nanoparticles and other materials is a cornerstone of modern materials science. Cationic surfactants like this compound are investigated for their potential in the surface functionalization of various materials, including polymeric nanoparticles. This functionalization is crucial for a range of applications, from targeted drug delivery to enhancing the antimicrobial properties of materials. nih.govmdpi.com

The primary mechanism involves the adsorption of the positively charged pyridinium head group onto negatively charged surfaces, while the long pentadecyl tail can be used to alter the hydrophobicity or to interact with other molecules. For instance, in the context of polymeric nanoparticles for drug delivery, surface functionalization can prevent aggregation, improve circulation times, and enable the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues. nih.gov

Research into the surface modification of polymers like polyvinyl chloride (PVC) has explored the use of various techniques, including plasma treatment and chemical grafting, to introduce functional groups onto the surface. nih.gov While specific studies on the use of this compound for this purpose are not extensively documented, the general principles of using cationic surfactants for surface modification are well-established. The interaction of such surfactants can enhance the hydrophilicity and biocompatibility of otherwise hydrophobic polymer surfaces. nih.gov

Applications in Separation Technologies (e.g., Dialysis Membranes)

Separation technologies, such as those employing dialysis membranes, are critical in various industrial and biomedical processes. The performance of these membranes is highly dependent on their surface properties, including charge and hydrophilicity, which can influence fouling and separation efficiency.

While direct research on the incorporation of this compound into dialysis membranes is limited, the broader field of composite polymer membranes offers insights into its potential role. Composite membranes, which consist of a thin selective layer on a porous support, are a key area of development. mdpi.comresearchgate.net The modification of membrane surfaces with charged species can be a strategy to control the transport of ions and molecules. For instance, in the development of membranes for pervaporation, a highly selective top layer is crucial, and materials like poly(vinyl chloride) have been investigated for this purpose. researchgate.net The functionalization of such a layer with a cationic surfactant could potentially enhance its performance in specific separation tasks.

Furthermore, in the context of hemodialysis, the development of composite membranes that improve biocompatibility and reduce protein fouling is an ongoing area of research. The surface modification of membranes with compounds that can modulate surface charge and hydrophilicity is a key strategy in this endeavor.

Surface Coatings and Surface-Active Agents

As a cationic surfactant, this compound inherently possesses surface-active properties. This makes it a candidate for applications in surface coatings where control of interfacial properties is essential. Such applications can range from industrial coatings to functional films with specific properties.

The use of pyridinium-based compounds in creating functional coatings is an active area of research. For example, pyridinium-containing polymers have been explored for creating antimicrobial surfaces. The cationic nature of the pyridinium group can disrupt bacterial cell membranes, leading to an antimicrobial effect. This is a desirable property for coatings used in medical devices, food packaging, and other applications where preventing microbial growth is important.

While specific formulations of industrial coatings containing this compound are not widely published, the general utility of quaternary ammonium (B1175870) compounds as biocides, antistatic agents, and corrosion inhibitors in various formulations is well-known. businesswire.com

Potential in Thermoelectrical Materials

Thermoelectric materials, which can convert heat energy into electrical energy and vice versa, are at the forefront of research for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which depends on its Seebeck coefficient, electrical conductivity, and thermal conductivity.

Research into pyridinium-based ionic liquids has shown that their thermophysical properties can be tuned by modifying their chemical structure. nih.govresearchgate.netmonash.eduresearchgate.net These studies have explored how variations in the alkyl chain length and the counter-ion of pyridinium salts affect properties like melting point, enthalpy of fusion, and thermal stability. monash.edu For instance, certain pyridinium ionic liquids have been investigated as phase change materials for thermal energy storage. monash.edu

While there is no direct evidence of this compound being used in thermoelectric devices, the broader research on pyridinium-based materials suggests that their tunable properties could be of interest in the design of new organic thermoelectric materials. The ability to self-assemble and form ordered structures, a characteristic of surfactants, could also be explored to create materials with anisotropic thermal and electrical properties, which can be beneficial for thermoelectric performance.

Research into Stains and Dyes as Chemical Tools

Pyridinium-based compounds form the core structure of many synthetic dyes and stains used in various scientific and industrial applications. The pyridinium ring can act as an electron acceptor and can be part of a larger chromophoric system.

Research has focused on the synthesis of novel (phenothiazinyl)vinyl-pyridinium (PVP) dyes and their use as fluorescent labels for cellular staining. nih.gov These dyes can be synthesized through the Knoevenagel condensation of phenothiazine-carbaldehydes with alkyl pyridinium salts. nih.gov The resulting cationic dyes have shown potential as agents for staining biological cells, such as melanoma cells. nih.gov

Furthermore, pyridinium and quinolinium derivatives have been developed as water-soluble marker dyes for biomolecules, polymers, and pharmaceuticals. google.com These dyes can be functionalized to bind to various substrates, enabling their use in fluorescence-based detection methods. While specific applications of this compound as a stain are not documented, its structure is analogous to the building blocks of these more complex pyridinium-based dyes.

Non-Viral Gene Delivery Systems

One of the most promising research areas for this compound is in the field of non-viral gene delivery. Cationic lipids are essential components of lipoplexes, which are complexes of lipids and DNA designed to carry genetic material into cells for therapeutic purposes. The positive charge of the cationic lipid facilitates the condensation of negatively charged DNA and interaction with the negatively charged cell membrane. nih.govnih.gov

Pyridinium-based cationic lipids have emerged as a promising class of non-viral vectors due to their potential for high transfection efficiency and lower cytotoxicity compared to some other cationic lipids. nih.gov The structure of the pyridinium headgroup and the length of the hydrophobic alkyl chains are critical factors that influence the stability of the lipoplexes and their ability to transfect cells. nih.gov

Research on pyridinium lipids with varying alkyl chain lengths has shown that these modifications can significantly impact gene delivery efficiency. While specific data for a C15 chain is not abundant, studies on similar compounds provide valuable insights. For example, a study comparing pyridinium lipids to their tetraalkylammonium counterparts found that the pyridinium-based lipids exhibited similar or better transfection efficiency in several cancer cell lines with lower cytotoxicity. nih.gov

The formulation of these cationic lipids with helper lipids like cholesterol is often necessary to optimize the performance of the lipoplexes. The table below summarizes findings from research on pyridinium-based cationic lipids, highlighting the importance of the lipid composition in achieving effective gene transfection.

Cationic Lipid StructureHelper LipidMolar Ratio (Cationic:Helper)Target Cell LineRelative Transfection Efficiency
1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridiniumCholesterol1:1NCI-H23 (Lung Cancer)Similar or better than DOTAP
Pyridinium lipid with two C15 alkyl chains (TFSA/TFUA)CholesterolNot specifiedCHO-K1 (Ovarian)Better performance with cholesterol

This table is a representation of findings from research on pyridinium-based cationic lipids and may not directly correspond to this compound, for which specific data is limited.

Environmental Science and Molecular Fate

Biodegradation Pathways and Mechanisms in Environmental Systems

The biodegradation of Pyridinium (B92312), 1-pentadecyl-, chloride is expected to proceed through the breakdown of its two primary components: the long pentadecyl alkyl chain and the pyridinium ring. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from research on similar long-chain alkylpyridinium compounds and other surfactants.

The initial and primary step in the aerobic biodegradation of the pentadecyl chain is likely ω-oxidation followed by β-oxidation. nm.govnih.gov This process involves the enzymatic oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid. Subsequently, the fatty acid undergoes sequential cleavage, removing two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production by microorganisms. nm.gov For long-chain alkanes, this is a well-established microbial degradation mechanism. nih.govnih.gov

In anaerobic environments, the biodegradation of Pyridinium, 1-pentadecyl-, chloride is expected to be significantly slower. The initial oxidative steps required for both alkyl chain and ring degradation are less favorable under anaerobic conditions, potentially leading to the persistence of the compound in such environments. nm.gov

Formation and Characterization of Biodegradation Intermediates

The biodegradation of this compound results in the formation of various intermediate products before complete mineralization to carbon dioxide, water, and inorganic salts. Based on the proposed degradation pathways, a series of intermediates can be anticipated.

From the β-oxidation of the pentadecyl chain, a series of carboxylic acids with progressively shorter alkyl chains would be formed. For instance, the initial ω-oxidation would produce 15-carboxypentadecylpyridinium chloride. Subsequent rounds of β-oxidation would then yield shorter-chain pyridinium-alkanoic acids. Additionally, intermediates from alkane degradation, such as long-chain alcohols (e.g., 1-pentadecanol), may also be formed. nih.gov

The degradation of the pyridinium ring is expected to produce a different set of intermediates. Following hydroxylation and ring cleavage, aliphatic amines are likely to be formed. Research on the biodegradation of other pyridinium compounds has identified intermediates such as (Z)-N-(4-oxobut-1-enyl)formamide. rsc.org While the exact intermediates for 1-pentadecylpyridinium chloride have not been characterized, it is plausible that similar open-chain amine structures would be generated.

Importantly, studies on the biodegradation of pyridinium chlorides have shown that while the parent compounds can exhibit significant toxicity, the intermediate products formed during biological oxidation are often found to be non-toxic to aquatic organisms. nih.gov This suggests that the biodegradation process effectively detoxifies the initial compound. nih.gov

Table 1: Potential Biodegradation Intermediates of this compound

Original ComponentDegradation PathwayPotential Intermediates
Pentadecyl Chainω- and β-oxidation1-Pentadecanol, Pentadecanoic acid, Shorter-chain fatty acids
Pyridinium RingRing CleavageHydroxylated pyridinium derivatives, Aliphatic amines

Environmental Persistence and Dissipation Mechanisms

The environmental persistence of this compound is influenced by its resistance to degradation and its tendency to partition into different environmental compartments. As a cationic surfactant, it has a high affinity for negatively charged surfaces like soil, sediment, and sludge, which can significantly affect its dissipation from the water column.

Studies on alkylpyridinium ionic liquids have classified them as not readily biodegradable, indicating a potential for persistence in the environment. researchgate.net The pyridinium ring, in particular, is more resistant to degradation than the alkyl chain. Cationic surfactants, in general, tend to be more persistent than their anionic counterparts. nm.gov

The primary dissipation mechanism for this compound from aquatic systems is expected to be sorption to suspended solids and sediments. This process removes the compound from the water phase, where it is most bioavailable, and sequesters it in the solid phase. Once sorbed, its degradation rate may be altered. While sorption can reduce immediate aquatic toxicity, it can also lead to the accumulation of the compound in sediments, where it may persist for longer periods, especially under anaerobic conditions.

Sorption and Transport Phenomena in Aquatic and Soil Matrices

The sorption of this compound to soil and aquatic sediments is a key process governing its environmental distribution and potential impact. As a cationic molecule, it strongly interacts with negatively charged components of soil and sediment, such as clay minerals and organic matter.

Research on the sorption of long-chain alkylpyridinium compounds has revealed that the sorption process is highly dependent on the length of the alkyl chain. nih.gov Longer alkyl chains, such as the pentadecyl group, lead to stronger sorption due to increased hydrophobic interactions with the sorbent material. nih.gov

A significant finding is that the sorption of these compounds can occur in a multilayer fashion. nih.gov Initially, the cationic pyridinium head group adsorbs to the negatively charged sites on the soil or sediment particles. As the concentration increases, a second layer can form through hydrophobic interactions between the alkyl chains of the sorbed and dissolved molecules. This can lead to a total sorbed amount that exceeds the cation exchange capacity (CEC) of the soil. nih.gov

This strong sorption has important implications for the transport of this compound in the environment. Due to its high affinity for solid phases, its mobility in soil and groundwater is expected to be low. It is likely to be retained in the upper layers of the soil profile, with limited potential for leaching into deeper soil layers and groundwater. This retention, however, also means that it can accumulate in agricultural soils or sediments receiving wastewater discharges.

Table 2: Factors Influencing Sorption of this compound

FactorInfluence on Sorption
Alkyl Chain LengthLonger chains increase sorption
Soil Organic MatterHigher organic matter content increases sorption
Clay ContentHigher clay content increases sorption
pHCan influence surface charge and speciation
Cation Exchange CapacityA primary driver of initial sorption

Structure-Environmental Impact Correlations and Sustainable Design

The chemical structure of this compound is directly linked to its environmental impact. The key structural features influencing its ecotoxicity and biodegradability are the length of the alkyl chain and the nature of the pyridinium headgroup.

A well-established trend for surfactants is that ecotoxicity increases with the length of the alkyl chain. researchgate.net Therefore, the C15 pentadecyl chain in this compound suggests a higher potential for toxicity to aquatic organisms compared to shorter-chain analogues. researchgate.net The cationic nature of the pyridinium headgroup also contributes to its toxicity, as it can interact with the negatively charged cell membranes of microorganisms and aquatic life. psu.edu

From a sustainable design perspective, there is a trade-off between the performance of a surfactant and its environmental impact. Longer alkyl chains often enhance the surface-active properties that make these compounds effective, but they also increase toxicity and can decrease the rate of biodegradation. nih.gov

For the development of more environmentally benign alternatives, several strategies could be considered. One approach is to introduce functional groups, such as ester or amide linkages, into the alkyl chain. nih.gov These bonds are more susceptible to enzymatic hydrolysis, which can significantly enhance the rate of biodegradation. nih.govnih.gov Another strategy involves modifying the headgroup to reduce its inherent toxicity while maintaining its surface-active properties. The goal of sustainable design for surfactants like this compound is to find a balance that optimizes performance while minimizing environmental persistence and toxicity.

Future Research Directions and Translational Opportunities

Rational Design of Next-Generation Pyridinium (B92312), 1-pentadecyl-, chloride Derivatives

The targeted design of new derivatives of Pyridinium, 1-pentadecyl-, chloride offers a promising avenue for enhancing its performance and tailoring its properties for specific applications. By systematically modifying its molecular architecture, researchers can gain insights into structure-activity relationships. nih.gov

Future research should focus on:

Alkyl Chain Modification: Introducing unsaturation, such as double or triple bonds, into the pentadecyl chain can alter the packing and fluidity of the molecule at interfaces, which can, in turn, influence its aggregation behavior and interaction with other molecules. rug.nl For instance, studies have shown that unsaturated alkyl chains can enhance the transfection properties of certain pyridinium-based amphiphiles. nih.govnih.gov

Headgroup Functionalization: Modifying the pyridinium headgroup by introducing various functional groups can impart new functionalities. For example, incorporating hydroxyl or amide groups could alter its solubility and thermal stability. nih.gov

Gemini (B1671429) Surfactants: The synthesis of gemini surfactants, where two pyridinium headgroups are linked by a spacer, has shown to result in superior physicochemical properties compared to their single-headed counterparts. hyomen.orgresearchgate.net Investigating gemini structures based on 1-pentadecylpyridinium could lead to compounds with significantly lower critical micelle concentrations and enhanced interfacial activity.

Systematic structural modifications can lead to a deeper understanding of the mechanisms underlying the compound's function, paving the way for the development of highly optimized derivatives. nih.gov

Exploration of Synergistic Effects in Multi-Component Systems

The performance of this compound can be significantly enhanced when used in combination with other chemical entities. Investigating these synergistic interactions is crucial for developing advanced formulations.

Key areas for exploration include:

Mixed Micellar Systems: Combining this compound with other types of surfactants, such as non-ionic or zwitterionic surfactants, can lead to the formation of mixed micelles with unique properties. These systems may exhibit enhanced stability, solubilization capacity, and tailored interfacial behavior. The study of mixed surfactant systems of sodium dodecyl sulfate (B86663) (anionic) and dodecyl trimethylammonium bromide (cationic) has shown that the interactions and reorientation of interfacial water molecules differ significantly, indicating the potential for fine-tuning interfacial properties through mixing. researchgate.net

Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating guest molecules within their hydrophobic cavity. nih.govmdpi.com Forming inclusion complexes with this compound could improve its solubility, stability, and control its release. researchgate.netnih.gov This approach has been successfully used to enhance the properties of various drugs and other active compounds. mdpi.com

Polymer-Surfactant Interactions: The interaction of this compound with various polymers can lead to the formation of complex structures with applications in areas such as drug delivery and material science.

Understanding these multi-component systems will enable the development of sophisticated formulations with superior performance characteristics.

Advanced Characterization of Dynamic Processes at Interfaces

A fundamental understanding of the behavior of this compound at interfaces is critical for optimizing its applications. Advanced analytical techniques can provide unprecedented molecular-level insights into these dynamic processes.

Future research should leverage techniques such as:

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that can provide detailed information about the orientation, conformation, and ordering of molecules at an interface. wikipedia.orgyoutube.comrsc.org It allows for the in-situ study of adsorbed monolayers at air-water or oil-water interfaces, providing insights into how factors like subphase composition affect the surfactant's organization. researchgate.netosti.gov

Neutron Reflectometry (NR): NR is a powerful tool for characterizing the structure of thin films and adsorbed layers at interfaces. mdpi.com It can determine the thickness, density, and composition of the surfactant layer, even at buried interfaces. This technique is particularly useful for studying corrosion inhibition and the transport of species through films. mdpi.com

Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of this compound aggregates on solid surfaces, providing information on their structure and organization at the nanoscale.

By combining these advanced characterization methods with theoretical modeling, a comprehensive picture of the interfacial behavior of this compound can be developed.

Integration into Smart and Responsive Materials

The development of "smart" materials that respond to external stimuli is a rapidly growing field of research. This compound and its derivatives can be incorporated into such materials to impart responsive properties.

Potential areas of development include:

pH-Responsive Systems: The pyridinium group can be protonated or deprotonated depending on the pH, leading to changes in the material's properties. nih.govnih.govmdpi.com This can be harnessed to create pH-sensitive drug delivery systems, where the release of a therapeutic agent is triggered by the acidic environment of diseased tissues. mdpi.comrsc.org

Light-Responsive Materials: Certain pyridinium derivatives, particularly those with photo-active moieties, can undergo structural changes upon exposure to light. This could be utilized in the development of light-triggered release systems or photo-switchable materials.

Thermo-Responsive Gels: The aggregation behavior of this compound can be temperature-dependent. By combining it with polymers, it may be possible to create thermo-responsive hydrogels that undergo a sol-gel transition at a specific temperature.

The integration of this compound into responsive materials opens up a wide range of possibilities for advanced applications in biomedicine, sensors, and controlled-release technologies.

Development of Novel Methodologies for Synthesis and Application

Innovations in synthetic chemistry and application development are crucial for expanding the utility of this compound.

Future research should focus on:

Green Synthesis Routes: Exploring more environmentally friendly synthetic methods, such as microwave-assisted synthesis or enzymatic catalysis, can reduce the environmental impact of its production. mdpi.comresearchgate.netnih.govharvard.edu Microwave-assisted synthesis has been shown to be a highly efficient method for preparing certain pyridinium compounds. nih.gov

Novel Catalytic Applications: Recent studies have demonstrated the use of alkylpyridinium salts as electrophiles in cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govchemrxiv.orgnih.gov Further exploration of this compound in such catalytic systems could lead to new synthetic transformations.

These advancements will not only make the synthesis of this compound more efficient and sustainable but also broaden its applicability in organic synthesis and materials science.

Addressing Environmental Challenges through Tailored Chemical Design

While this compound has many beneficial applications, its environmental fate and potential toxicity are important considerations. psu.edu Tailored chemical design can help to mitigate these concerns.

Key research directions include:

Biodegradability Studies: A thorough investigation of the biodegradation pathways of this compound is necessary to understand its persistence in the environment. Studies on other pyridinium chlorides have shown that while some degradation occurs, it can be partial. nih.gov The toxicity of any intermediate degradation products must also be assessed. nih.gov

Design of Cleavable Surfactants: Incorporating cleavable linkages, such as ester or amide bonds, into the surfactant structure can lead to "soft" surfactants that break down into less harmful, non-surface-active components after use. researchgate.netppaspk.org This approach can significantly reduce their environmental impact.

Ecotoxicity Assessment: Comprehensive ecotoxicological studies are needed to evaluate the impact of this compound on various organisms in aquatic and terrestrial ecosystems. nih.govnih.govresearchgate.net The toxicity of surfactants is often related to their chemical structure, including the length of the hydrocarbon chain. nih.gov

By proactively addressing these environmental challenges through intelligent molecular design, it is possible to develop safer and more sustainable alternatives based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental models are suitable for evaluating the antiviral efficacy of 1-pentadecylpyridinium chloride?

  • Methodology: Use Vero cells infected with SARS-CoV-2 to assess viral inhibition via RT-PCR (quantifying viral RNA) and TCID50 assays (measuring infectious viral titers). Cytotoxicity should be evaluated using the CCK-8 assay to determine non-toxic concentration ranges (e.g., 0.0125–0.05 mg/mL) . Dose-response curves (0.0125–0.2 mg/mL) and time-dependent exposure (≥2 minutes) are critical for establishing optimal virucidal parameters .

Q. How is cytotoxicity threshold determined for 1-pentadecylpyridinium chloride in cell-based assays?

  • Methodology: Conduct cell viability assays (e.g., CCK-8, MTT) across a concentration gradient. For Vero cells, 0.1 mg/mL is cytotoxic, while ≤0.05 mg/mL is tolerated. Include controls (untreated cells) and normalize data to calculate inhibition percentages .

Q. What analytical techniques validate the purity and stability of 1-pentadecylpyridinium chloride in solution?

  • Methodology: Use HPLC with pre-column derivatization (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole) to quantify the compound. Monitor degradation under varying pH and temperature conditions via UV-Vis spectroscopy or mass spectrometry .

Advanced Research Questions

Q. How does alkyl chain length influence the biological activity of pyridinium-based surfactants?

  • Methodology: Synthesize homologs (e.g., decyl, tetradecyl, octadecyl pyridinium chlorides) and compare their critical micelle concentrations (CMCs) and antiviral/antibacterial efficacy. Use fluorescence polarization or surface tension measurements to correlate chain length with membrane disruption efficiency .

Q. What mechanisms underlie 1-pentadecylpyridinium chloride’s disruption of viral envelopes?

  • Methodology: Employ cryo-electron microscopy to visualize structural changes in SARS-CoV-2 virions post-treatment. Complement with lipid bilayer models (e.g., Langmuir trough) to study surfactant-induced membrane fluidity alterations. Proteomic analysis (e.g., Western blot) can identify viral protein aggregation .

Q. How can researchers reconcile discrepancies between in vitro efficacy (0.1 mg/mL) and clinical concentrations (0.2 mg/mL)?

  • Methodology: Perform ex vivo studies using human saliva or mucosal tissue models to simulate real-world conditions. Compare viral load reduction kinetics (RT-PCR) and cytotoxicity (lactate dehydrogenase release) across concentrations. Statistical modeling (e.g., ANOVA with post-hoc tests) can identify optimal trade-offs .

Q. What strategies mitigate risks of microbial resistance to 1-pentadecylpyridinium chloride?

  • Methodology: Conduct serial passage assays under sub-inhibitory concentrations to track resistance development. Use genomic sequencing (e.g., whole-genome SNP analysis) to identify mutations in microbial efflux pumps or membrane biosynthesis pathways. Test combinatorial therapies with antibiotics to assess synergies .

Methodological Considerations

Q. How to design a study evaluating both antiviral and cytotoxic effects of 1-pentadecylpyridinium chloride?

  • Framework: Apply the PICO framework :

  • P opulation: SARS-CoV-2-infected Vero/Calu-3 cells.
  • I ntervention: 1-pentadecylpyridinium chloride (0.0125–0.2 mg/mL).
  • C omparison: Untreated controls or povidone-iodine.
  • O utcome: Viral titer (TCID50), cell viability (CCK-8), and EC50/CC50 ratios .

Q. What statistical approaches resolve contradictions in dose-response data?

  • Methodology: Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50 values. Apply Bland-Altman plots to assess agreement between RT-PCR and TCID50 results. For conflicting cytotoxicity data, bootstrap resampling can quantify uncertainty .

Key Research Gaps

  • In vivo models : Transition from Vero cells to oral mucosal models (Calu-3, Huh-7) or animal studies to evaluate tissue-specific toxicity and efficacy .
  • Mechanistic depth : Explore interactions with host cell receptors (e.g., ACE2) using surface plasmon resonance or molecular docking simulations .
  • Environmental impact : Assess biodegradation pathways via LC-MS/MS to identify persistent metabolites .

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Reactant of Route 1
Reactant of Route 1
Pyridinium, 1-pentadecyl-, chloride
Reactant of Route 2
Reactant of Route 2
Pyridinium, 1-pentadecyl-, chloride

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